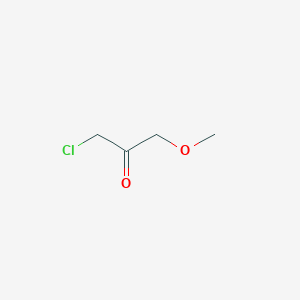
1-Chlor-3-methoxy-2-propanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-methoxypropan-2-one is an organic compound with the molecular formula C4H7ClO2. It is a chlorinated ketone and is known for its reactivity and versatility in various chemical reactions. This compound is used in multiple scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-methoxypropan-2-one has several applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that such compounds often interact with various enzymes and proteins within the cell, altering their function or structure .
Mode of Action
It’s plausible that it could interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or interfering with substrate binding .
Biochemical Pathways
Compounds of this nature can potentially influence a wide range of biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
It’s reasonable to assume that the compound could induce a variety of effects at the molecular and cellular levels, depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-methoxy-2-propanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
1-Chloro-3-methoxy-2-propanone plays a significant role in biochemical reactions . It is a reactant in the preparation of the synthesis of aryl glycines by asymmetric Ir-catalyzed hydrogenation of α-imino esters with chiral ferrocenylphosphine-phosphoramidite ligands . This compound interacts with various enzymes and proteins, influencing their function and activity .
Cellular Effects
The effects of 1-Chloro-3-methoxy-2-propanone on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 1-Chloro-3-methoxy-2-propanone exerts its effects through various mechanisms. It can form oximes in an essentially irreversible process as the adduct dehydrates . It also participates in free radical reactions
Metabolic Pathways
1-Chloro-3-methoxy-2-propanone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Vorbereitungsmethoden
1-Chloro-3-methoxypropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxypropan-1-ol with thionyl chloride (SOCl2) to produce 1-chloro-3-methoxypropan-2-one. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods may involve the use of more scalable and cost-effective reagents and conditions. For instance, the chlorination of 3-methoxypropan-2-one using hydrochloric acid (HCl) in the presence of a catalyst can be employed for large-scale production .
Analyse Chemischer Reaktionen
1-Chloro-3-methoxypropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in 1-chloro-3-methoxypropan-2-one can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form more complex molecules.
Reduction Reactions: Reduction of 1-chloro-3-methoxypropan-2-one can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-methoxypropan-2-one can be compared with other similar compounds such as:
1-Chloro-3-methoxypropan-2-ol: This compound has a hydroxyl group (-OH) instead of a carbonyl group (C=O), making it less reactive in certain types of reactions.
2-Propanol, 1-chloro-3-methoxy-: This is an isomer of 1-chloro-3-methoxypropan-2-one and has different reactivity due to the position of the chlorine and methoxy groups.
2-Propanone, 1-methoxy-:
The uniqueness of 1-chloro-3-methoxypropan-2-one lies in its combination of a chlorine atom and a methoxy group, which provides a balance of reactivity and stability, making it useful in a wide range of applications.
Eigenschaften
IUPAC Name |
1-chloro-3-methoxypropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-7-3-4(6)2-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCZWDGDDGMLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50918-61-1 |
Source


|
| Record name | 1-chloro-3-methoxypropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2584986.png)
![6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2584987.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide](/img/structure/B2584989.png)
![8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2584992.png)




![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2585000.png)
![8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2585002.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2585004.png)
![N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2585005.png)
![4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2585006.png)
